3-Benzylpyridine

Overview

Description

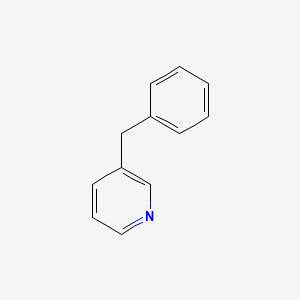

3-Benzylpyridine is an organic compound with the chemical formula C12H11N. It is a colorless liquid with an odor similar to aromatic amines. This compound is primarily used as an intermediate in organic synthesis .

Synthetic Routes and Reaction Conditions:

- One common method for synthesizing this compound involves the reaction of 3-pyridyl bromide with benzaldehyde tosylhydrazone in the presence of palladium diacetate, caesium carbonate, and tricyclohexylphosphine tetrafluoroborate in isopropyl alcohol and toluene at 80°C under an inert atmosphere .

- Another method includes the reaction of pyridine carboxylate with phenylacetylene .

Industrial Production Methods:

- The benzethiperidine ammonium chloride method is the most commonly used preparation method for industrial production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form different reduced products.

Substitution: This compound can participate in substitution reactions, where the benzyl group or the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.

Major Products:

- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzylpyridine oxides, while reduction can produce benzylpyridine hydrides.

Scientific Research Applications

Chemical Properties and Structure

3-Benzylpyridine has the molecular formula and is characterized by a pyridine ring substituted with a benzyl group at the 3-position. Its structure allows for various chemical reactions, making it a versatile compound in synthetic chemistry.

Medicinal Chemistry

This compound and its derivatives have been studied for their potential pharmacological activities. Notable applications include:

- Dopamine Receptor Antagonism : Compounds derived from this compound have shown promise as antagonists for dopamine receptors, particularly in the treatment of neurological disorders such as Parkinson’s disease. Research indicates that modifications to the benzyl group can enhance selectivity and potency against specific dopamine receptor subtypes .

- Antihistaminic Properties : Some derivatives of this compound have been identified as antihistaminic agents. For instance, studies on related benzylpyridines have demonstrated their efficacy in blocking histamine receptors, which is crucial for developing new antihistamines .

- GPR52 Agonists : Recent investigations have identified this compound derivatives as GPR52 agonists, which may provide insights into new therapeutic avenues for treating schizophrenia and other mental health disorders .

Synthetic Applications

The versatility of this compound extends to its use as a precursor in various synthetic pathways:

- Functionalization Reactions : The N-oxide derivative of this compound can undergo diverse functionalization reactions, allowing for the introduction of various functional groups onto the pyridine ring. This property is exploited in synthesizing more complex organic molecules .

- Copper-Catalyzed Reactions : Research has demonstrated that this compound can participate in copper-catalyzed aerobic oxidation reactions, leading to valuable products through post-functionalization strategies . These reactions highlight its utility in synthetic organic chemistry.

Case Study 1: Dopamine Receptor Antagonists

A study focused on synthesizing novel this compound derivatives revealed several compounds with high selectivity for dopamine D4 receptors. These compounds exhibited improved stability and pharmacokinetic properties compared to previously known antagonists, showcasing their potential in treating Parkinson's disease-related dyskinesias .

Case Study 2: Antihistaminic Activity

Another investigation explored the synthesis of this compound derivatives aimed at developing new antihistamines. The study highlighted how structural modifications could enhance receptor binding affinity and therapeutic effectiveness, paving the way for new drug candidates .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Dopamine receptor antagonism | Potent D4R antagonists with improved stability |

| Antihistaminic agents | Enhanced binding affinity through structural modifications | |

| GPR52 agonists | Potential therapeutic agents for mental health disorders | |

| Synthetic Chemistry | Functionalization reactions | Versatile N-oxide derivatives enable diverse transformations |

| Copper-catalyzed reactions | Effective post-functionalization strategies |

Mechanism of Action

The mechanism by which 3-Benzylpyridine exerts its effects involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Pyridine: A basic heterocyclic organic compound with the formula C5H5N.

Benzylamine: An organic compound with the formula C6H5CH2NH2.

Phenylmethylamines: Compounds containing a phenylmethylamine moiety.

Uniqueness:

- 3-Benzylpyridine is unique due to its specific structure, which combines a benzyl group with a pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Biological Activity

3-Benzylpyridine (3-BP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-BP, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a benzyl group at the 3-position. The molecular formula is , and it possesses unique properties that contribute to its biological activity. The presence of the benzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has shown that 3-BP exhibits significant antimicrobial properties. A study synthesized various derivatives of pyridine compounds, including 3-BP, and evaluated their antibacterial activity against several strains of bacteria. The results indicated that modifications to the benzyl moiety could enhance antibacterial efficacy. For instance, compounds with halogen substitutions demonstrated improved activity due to better binding interactions with bacterial targets .

Neuroprotective Effects

3-BP has also been investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease. A review highlighted that benzylpyridinium salts, including derivatives of 3-BP, exhibit potent acetylcholinesterase (AChE) inhibition. The structure-activity relationship studies revealed that specific substitutions on the benzyl ring significantly influenced AChE inhibitory potency, with some derivatives showing lower IC50 values than donepezil, a standard treatment for Alzheimer's .

Structure-Activity Relationships (SAR)

The biological activity of 3-BP can be significantly influenced by structural modifications. Key findings from SAR studies include:

- Substituent Positioning : The position of substituents on the benzyl ring affects both potency and selectivity towards various biological targets.

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups (e.g., halogens) at specific positions enhances binding affinity and biological activity.

- Multi-Substituted Derivatives : Compounds with multiple substituents often show decreased activity compared to mono-substituted analogs .

Case Studies

- Antibacterial Activity : In a comparative study involving various pyridine derivatives, 3-BP was found to have moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Modifications such as fluorination were shown to enhance this activity significantly .

- Neuroprotective Studies : A series of benzylpyridinium salts derived from 3-BP were synthesized and tested for their AChE inhibition capabilities. One derivative exhibited an IC50 value of 0.11 nM, indicating strong potential for treating neurodegenerative diseases .

Table: Summary of Biological Activities and IC50 Values

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Benzylpyridine, and how can researchers optimize reaction conditions?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between pyridine derivatives and benzyl halides is a common approach. Key optimization parameters include:

- Catalyst selection : Pd(OAc)₂ with ligands like XPhos improves yield .

- Solvent system : Dioxane/water mixtures enhance solubility and reaction efficiency .

- Temperature : Reactions often require heating to 100°C for complete conversion .

- Purification : Silica gel chromatography is critical for isolating high-purity products .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Spill Management : Sweep or vacuum spills; collect in sealed containers for hazardous waste disposal .

- Storage : Keep in airtight containers in dry, ventilated areas to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s stability under varying pH conditions?

Conflicting stability data often arise from differences in experimental design. A systematic approach includes:

- Controlled Replication : Repeat studies using identical buffer systems (e.g., phosphate vs. acetate buffers) and monitor degradation via HPLC .

- Kinetic Analysis : Calculate degradation rate constants (k) at pH 3–9 to identify instability thresholds .

- Advanced Spectroscopy : Use LC-MS to characterize degradation products (e.g., hydrolyzed pyridine rings) .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., 3-methylpyridine) to identify trends .

Q. What methodologies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., cytochrome P450) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔG, ΔH) of ligand-protein interactions .

- Fluorescence Quenching : Monitor changes in tryptophan fluorescence to assess binding efficacy .

- Inhibition Assays : Test IC₅₀ values against enzymatic activity (e.g., acetylcholinesterase) using Ellman’s method .

Q. How can reaction conditions be optimized to minimize byproducts in this compound synthesis?

- DoE (Design of Experiments) : Apply factorial designs to test variables (catalyst loading, temperature, solvent ratio) .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediates .

- Green Chemistry Principles : Replace dioxane with cyclopentyl methyl ether (CPME) for safer solvent systems .

- Byproduct Recycling : Isolate and repurpose side products (e.g., iodinated intermediates) for other syntheses .

Q. What strategies validate the reproducibility of this compound’s pharmacological activity across different cell lines?

- Dose-Response Curves : Generate EC₅₀ values in ≥3 cell lines (e.g., HEK293, HeLa) to assess consistency .

- Negative Controls : Use pyridine-free analogs to confirm activity specificity .

- Transcriptomic Profiling : RNA-seq to identify off-target effects or pathway crosstalk .

- Interlab Collaboration : Share standardized protocols (e.g., OECD guidelines) for cross-validation .

Properties

IUPAC Name |

3-benzylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c1-2-5-11(6-3-1)9-12-7-4-8-13-10-12/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCLVSDUMKMBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211051 | |

| Record name | 3-Benzylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-95-1 | |

| Record name | 3-Benzylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.